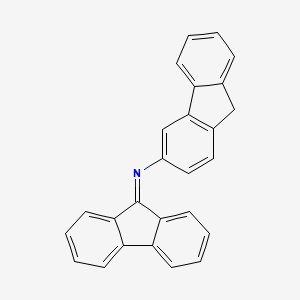
N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine: is an organic compound belonging to the class of fluorenes Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine typically involves the reaction of 9-fluorenone with an appropriate amine under specific conditions. One common method involves the use of boron trifluoride as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenylamines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds:
- 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine
Comparison: N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and applications, particularly in the fields of bio-imaging and material science .
properties
Molecular Formula |
C26H17N |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(9H-fluoren-3-yl)fluoren-9-imine |
InChI |
InChI=1S/C26H17N/c1-2-8-20-17(7-1)15-18-13-14-19(16-25(18)20)27-26-23-11-5-3-9-21(23)22-10-4-6-12-24(22)26/h1-14,16H,15H2 |
InChI Key |
MYTDLWMPGXKVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N=C3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[piperazine-1,4-diylbis(2,2-dinitropropane-3,1-diyl)]dibenzamide](/img/structure/B11546782.png)
![2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B11546784.png)

![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11546799.png)

![1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]](/img/structure/B11546807.png)
![2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546809.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11546817.png)
![5'-Methyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11546827.png)
![N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}alanine](/img/structure/B11546839.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11546859.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11546860.png)
![4,4'-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide)](/img/structure/B11546872.png)
![2-chloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11546873.png)